3-Fluoro-2-nitrophenacyl bromide

Description

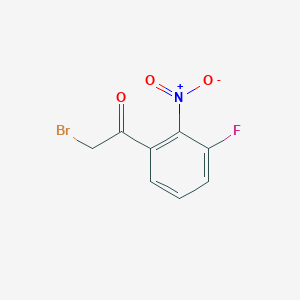

3-Fluoro-2-nitrophenacyl bromide (C₈H₄BrFNO₃, molecular weight 260.03 g/mol) is a halogenated aromatic compound featuring a phenacyl backbone substituted with fluorine (at position 3), nitro (at position 2), and bromine (on the acetyl group). The nitro group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the adjacent carbonyl carbon, while the fluorine atom modulates electronic and steric properties. This compound is primarily used as an alkylating agent in organic synthesis and as an intermediate in pharmaceutical and agrochemical research. Its reactivity stems from the bromide leaving group, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

2-bromo-1-(3-fluoro-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO3/c9-4-7(12)5-2-1-3-6(10)8(5)11(13)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPDFHIOJKSXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-nitrophenacyl bromide typically involves the bromination of 3-fluoro-2-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-nitrophenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

Reduction: Amino derivatives of the original compound.

Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

3-Fluoro-2-nitrophenacyl bromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-nitrophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the phenyl ring, making it more susceptible to electrophilic aromatic substitution reactions. The compound’s biological activity, if any, would depend on its interaction with specific molecular targets and pathways, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 3-fluoro-2-nitrophenacyl bromide with structurally related brominated aromatic compounds:

Key Observations:

Electron-Withdrawing Effects :

- The nitro group in this compound significantly enhances electrophilicity compared to compounds with -CF₃ (e.g., ) or -Cl (e.g., ). This makes it more reactive in nucleophilic substitutions.

- Fluorine reduces steric hindrance compared to bulkier groups like -CF₃, favoring reactions at the carbonyl carbon.

Leaving Group Efficiency :

- Bromide in phenacyl derivatives (target compound) exhibits better leaving group ability than benzyl bromides () due to resonance stabilization of the carbonyl intermediate.

Steric and Electronic Modulation :

- 3-Chloro-2-fluorobenzyl bromide () lacks a carbonyl group, reducing its utility in ketone-based reactions but increasing stability in storage.

Physicochemical Properties

- Solubility : The target compound’s nitro group enhances solubility in polar solvents like acetonitrile or DMF, whereas -CF₃ substituents () reduce solubility.

- Stability : Hygroscopicity in benzyl bromides () necessitates anhydrous storage, unlike phenacyl bromides, which are more stable but air-sensitive.

Biological Activity

3-Fluoro-2-nitrophenacyl bromide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings to provide an overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

- Chemical Formula: C₈H₆BrFNO₃

- Molecular Weight: 244.042 g/mol

- CAS Registry Number: 2227-64-7

Synthesis and Derivatives

The synthesis of this compound involves the bromination of 3-fluoro-2-nitroacetophenone. Variations in the synthesis process can lead to different derivatives, which may exhibit varying biological activities. For example, derivatives with different substituents on the phenyl ring have been evaluated for their antimycobacterial activities against Mycobacterium tuberculosis .

Antimicrobial Properties

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial activity. A notable study synthesized a series of derivatives and tested their efficacy against M. tuberculosis H37Rv. The most potent derivative reported had a Minimum Inhibitory Concentration (MIC) of 4 μg/mL, indicating strong activity against this pathogen .

Table 1: Antimycobacterial Activity of Derivatives

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | M. tuberculosis H37Rv |

| 3e | 64 | M. tuberculosis H37Rv |

| 3p | 64 | M. tuberculosis H37Rv |

Cytotoxicity Studies

In cytotoxicity assessments using the MTT assay on various tumor cell lines, certain derivatives showed no inhibitory effects, suggesting a favorable safety profile for some compounds derived from this compound . This characteristic is crucial for developing new antitubercular agents that are both effective and safe.

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, studies suggest that nitroaromatic compounds may interact with cellular targets through mechanisms such as DNA intercalation or inhibition of topoisomerase enzymes, which are critical for DNA replication and repair .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of nitro-containing compounds similar to this compound. A comprehensive review highlighted the broad spectrum of biological activities exhibited by these compounds, including antibacterial, antifungal, and anticancer properties .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antibacterial | Effective against M. tuberculosis |

| Antifungal | Variable effectiveness; specific studies needed |

| Anticancer | Some derivatives show low cytotoxicity in tumor cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.